molecular formula C11H23ClN2O4 B1244123 Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride CAS No. 347890-34-0

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Cat. No.: B1244123
CAS No.: 347890-34-0
M. Wt: 282.76 g/mol
InChI Key: CZTZMHQGYIOSNM-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H23ClN2O4 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Modification

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride is used in the synthesis of various chemical compounds. For instance, Wu (2011) utilized a protection-deprotection strategy involving di-tert-butyl dicarbonate (Boc2O) for synthesizing related compounds, demonstrating the compound's role in protecting amino groups during chemical reactions (Wu, 2011). Similarly, Sheng and Yu (2005) reported the use of phase transfer catalysis involving tert-butoxycarbonyl (Boc) groups, illustrating the compound's applicability in N-alkylation processes (Sheng & Yu, 2005).

Nanoparticle Synthesis

Yildirim et al. (2016) designed a pH- and redox-responsive nanoparticle system using a copolymer that includes 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate (BocAEAEMA) for the delivery of hydrophobic drugs, showcasing the compound's utility in drug delivery systems (Yildirim et al., 2016).

Asymmetric Synthesis

The compound is also important in the asymmetric synthesis of amino acids, as demonstrated by Williams et al. (2003), who synthesized N-tert-butoxycarbonyl α-amino acids, indicating its role in producing stereochemically complex molecules (Williams et al., 2003).

Emulsifying Properties

Jia et al. (2019) explored the production of phytosteryl amino acid ester hydrochlorides using a method that involves esterification with N-tert-butoxycarbonyl (Boc) amino acid, underlining its potential applications in food systems due to its emulsifying properties (Jia et al., 2019).

Industrial Applications

Shafi, Rajesh, and Senthilkumar (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives using a similar compound, highlighting its relevance in producing materials for industrial applications, such as photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).

Biochemical Analysis

Biochemical Properties

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted side reactions during peptide synthesis. This interaction ensures the selective formation of desired peptide sequences .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, it can inhibit or activate kinases, leading to changes in phosphorylation states of target proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The Boc group can be deprotected under mild acidic conditions, revealing a free amine group that can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyl groups. This reactivity allows the compound to participate in enzyme inhibition or activation, as well as in the modification of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or prolonged light exposure. Long-term studies have shown that its stability can be maintained for several years when stored at -20°C. Its activity may diminish over time, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which catalyze the hydrolysis of ester and amide bonds, respectively. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its importance in studying metabolic processes and enzyme kinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular size, charge, and affinity for specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular organelles or compartments through targeting signals or post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis or metabolic processes. Its subcellular localization is crucial for understanding its role in cellular functions .

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTZMHQGYIOSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472430
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347890-34-0
Record name Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347890-34-0
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